Keap1-Nrf2-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-9 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. By inhibiting this interaction, this compound can activate the Nrf2 pathway, which plays a significant role in protecting cells from oxidative damage and has implications in cancer, neurodegenerative diseases, and other conditions related to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic strategies for such inhibitors often involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heterocyclic rings.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity towards Keap1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-9 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s binding affinity to Keap1 .
Scientific Research Applications
Keap1-Nrf2-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and its role in oxidative stress response.
Biology: Helps in understanding the cellular mechanisms of oxidative stress and the protective role of the Nrf2 pathway.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions.
Mechanism of Action
Keap1-Nrf2-IN-9 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. When this compound inhibits this interaction, Nrf2 is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection. This activation helps in mitigating oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: A naturally occurring isothiocyanate that also activates the Nrf2 pathway by modifying Keap1.
Dimethyl Fumarate: An FDA-approved drug for multiple sclerosis that activates Nrf2 through a similar mechanism.
Andrographolide Derivatives: Synthetic compounds that target the Keap1-Nrf2 axis and possess anti-inflammatory and anticancer properties.
Uniqueness of Keap1-Nrf2-IN-9
This compound is unique in its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. This specificity makes it a valuable tool for research and potential therapeutic applications, as it can effectively activate the Nrf2 pathway without significant off-target effects .
Biological Activity
Keap1-Nrf2-IN-9 is a compound that targets the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense mechanisms against oxidative stress. This pathway is vital for maintaining cellular redox homeostasis and mediating the expression of various antioxidant and detoxification enzymes. The biological activity of this compound has been investigated in several studies, demonstrating its potential therapeutic applications in various diseases, particularly those associated with oxidative stress and inflammation.
Overview of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway functions as a cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its interaction with Keap1 (Kelch-like ECH-associated protein 1), which promotes its degradation via the ubiquitin-proteasome system. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes that lead to the release and subsequent nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, initiating their transcription and enhancing cellular antioxidant defenses .
This compound acts as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), thereby stabilizing Nrf2 and enhancing its transcriptional activity. This compound selectively targets the reactive cysteine residues in Keap1, preventing its interaction with Nrf2 and promoting Nrf2 accumulation in the nucleus . The activation of Nrf2 leads to increased expression of phase II detoxifying enzymes such as glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1), which play crucial roles in cellular protection against oxidative damage .
Table 1: Summary of Biological Activities
Case Study: HepG2 Cell Line
In a study using HepG2 cells, treatment with this compound resulted in significant increases in both cytosolic and nuclear levels of Nrf2 within hours of exposure. The compound was shown to enhance the expression of antioxidant genes, indicating its potential as a therapeutic agent for liver-related oxidative stress conditions .
Case Study: Pancreatic β-cells
Another investigation highlighted the protective role of the Nrf2 pathway in pancreatic β-cells under diabetic conditions. The administration of this compound led to improved cell viability and reduced markers of oxidative stress, suggesting that this compound may be beneficial for managing diabetes-related complications .
Therapeutic Implications
The activation of the Keap1-Nrf2 pathway by compounds like this compound has significant implications for various diseases characterized by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer . By enhancing the body's antioxidant defenses, this compound may help mitigate cellular damage and improve clinical outcomes.
Properties
Molecular Formula |
C31H30N2O11S2 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
2-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)sulfonyl-3-phenylmethoxyanilino]acetic acid |
InChI |
InChI=1S/C31H30N2O11S2/c1-42-24-9-13-26(14-10-24)45(38,39)32(19-30(34)35)23-8-17-28(29(18-23)44-21-22-6-4-3-5-7-22)33(20-31(36)37)46(40,41)27-15-11-25(43-2)12-16-27/h3-18H,19-21H2,1-2H3,(H,34,35)(H,36,37) |
InChI Key |
WLXLBNHWWYEQCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.